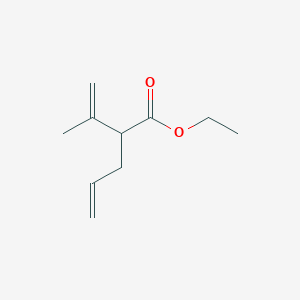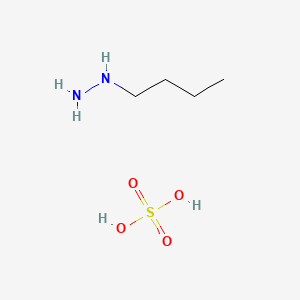
Hydrazine, butyl-, sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine, butyl-, sulfate is a chemical compound that belongs to the class of hydrazine derivatives. It is a salt formed by the reaction of butyl hydrazine with sulfuric acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrazine, butyl-, sulfate can be synthesized by treating an aqueous solution of butyl hydrazine with sulfuric acid. The reaction typically involves the following steps:
Preparation of Butyl Hydrazine: Butyl hydrazine can be prepared by the reaction of butylamine with hydrazine hydrate.
Formation of this compound: The butyl hydrazine is then reacted with sulfuric acid to form the sulfate salt. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and the product is typically obtained as a crystalline solid.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazine, butyl-, sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce alkylated hydrazine derivatives.
Applications De Recherche Scientifique
Hydrazine, butyl-, sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various organic compounds.
Biology: It is used in biochemical assays and as a probe for studying enzyme activities.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of hydrazine, butyl-, sulfate involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic substitution reactions. It can also inhibit certain enzymes by forming stable complexes with them, thereby affecting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazine sulfate: A similar compound with a hydrazine core but without the butyl group.
Methylhydrazine sulfate: Another derivative with a methyl group instead of a butyl group.
Uniqueness
Hydrazine, butyl-, sulfate is unique due to the presence of the butyl group, which imparts distinct chemical properties and reactivity compared to other hydrazine derivatives. This makes it particularly useful in specific applications where the butyl group plays a crucial role.
Propriétés
Numéro CAS |
70082-35-8 |
|---|---|
Formule moléculaire |
C4H14N2O4S |
Poids moléculaire |
186.23 g/mol |
Nom IUPAC |
butylhydrazine;sulfuric acid |
InChI |
InChI=1S/C4H12N2.H2O4S/c1-2-3-4-6-5;1-5(2,3)4/h6H,2-5H2,1H3;(H2,1,2,3,4) |
Clé InChI |
MKNWGFVPSYUCNJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCNN.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


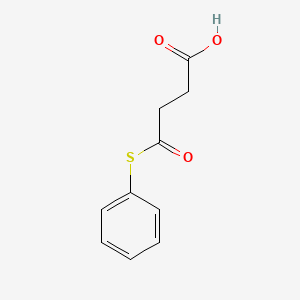

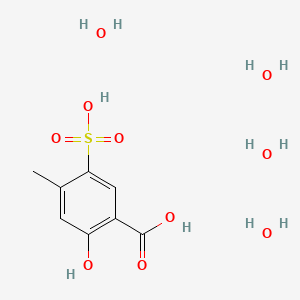
![1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B14479163.png)
![2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]-](/img/structure/B14479166.png)
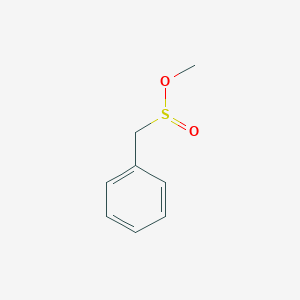


![2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14479190.png)
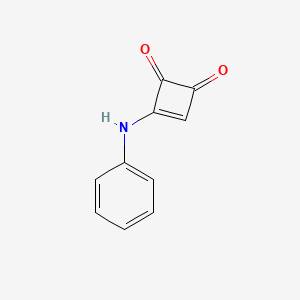
![2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol](/img/structure/B14479196.png)
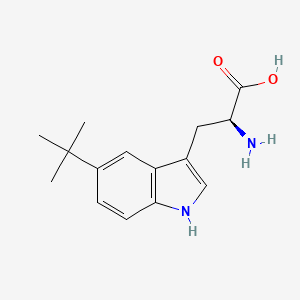
![calcium;[3-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B14479215.png)
